Ethyl 2-bromohexanoate
Overview
Description
Ethyl 2-bromohexanoate is a compound that can be synthesized and utilized in various chemical reactions. While the provided papers do not directly discuss Ethyl 2-bromohexanoate, they do provide insights into related compounds and their applications, which can be extrapolated to understand the potential uses and characteristics of Ethyl 2-bromohexanoate.
Synthesis Analysis
The synthesis of related beta-oxoadipate derivatives and gamma-oxo acids from Ethyl alpha-bromoalkanoates, which include Ethyl 2-bromohexanoate, can be achieved through the Reformatsky reaction with succinic anhydride, yielding 2-substituted 1-ethyl hydrogen 3-oxoadipates in moderate to high yields . Additionally, metal 2-ethylhexanoates, which share a similar ethyl hexanoate structure, are synthesized for applications in materials science and as catalysts .
Molecular Structure Analysis
Although Ethyl 2-bromohexanoate's crystal structure is not directly reported, the structure of a related compound, Ethylene di-11-bromoundecanoate, has been determined to be fully extended in the crystalline state, which may suggest that Ethyl 2-bromohexanoate could also adopt an extended conformation in its crystalline form .
Chemical Reactions Analysis
Ethyl 2-bromohexanoate may undergo various chemical reactions similar to its related compounds. For instance, Iron(III) 2-ethylhexanoate has been used as a catalyst in the stereoselective Diels–Alder reaction, indicating that Ethyl 2-bromohexanoate could potentially serve as a substrate or intermediate in stereoselective synthesis . The Reformatsky reaction mentioned earlier also exemplifies the reactivity of Ethyl alpha-bromoalkanoates in forming more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-bromohexanoate can be inferred from similar compounds. For example, metal 2-ethylhexanoates have been studied for their physico-chemical properties, which are crucial for their applications in materials science . The safety data for 2-ethyl-1-hexanol, a related compound, provides insights into the toxicological profile that may be relevant for Ethyl 2-bromohexanoate .
Scientific Research Applications
Reformatsky Reaction
- β-Oxoadipate Derivatives and γ-Oxo Acids Synthesis : Ethyl 2-bromoalkanoates, including ethyl 2-bromohexanoate, react with zinc and succinic anhydride to form 2-substituted 1-ethyl hydrogen 3-oxoadipates (hexanedioates) and 4-oxoalkanoic acids. These compounds are significant in organic synthesis, particularly in the Reformatsky reaction, which is a method used to form β-hydroxy esters (Schick & Ludwig, 1992).
Biomaterials and Biomedical Engineering
- Stem Cell Research : Ethyl‐6‐bromohexanoate (EBH), a compound related to ethyl 2-bromohexanoate, has been used to create chemical gradients on porous silicon substrates for the screening of rat mesenchymal stem cell attachment. This application is crucial in biomaterials and biomedical engineering, particularly for tissue engineering and regenerative medicine (Clements et al., 2011).
Materials Science
- Metal Organic Precursors and Catalysts : Metal 2-ethylhexanoates, which are chemically related to ethyl 2-bromohexanoate, are used as precursors in materials science. They are employed in catalysts for ring-opening polymerizations and have applications in the painting industry due to their properties as driers (Mishra et al., 2007).
Safety And Hazards
- Hazard Classifications :
- Acute Toxicity (Oral)
- Skin Corrosion (Category 1B)
- Precautionary Statements :
- Avoid inhalation and skin contact.
- Use appropriate personal protective equipment (dust mask, eyeshields, gloves).
- In case of ingestion or skin exposure, seek medical attention.
- Store in a cool, dry place away from incompatible materials.
Future Directions
Research on ethyl 2-bromohexanoate continues to explore its applications in organic synthesis, drug development, and material science. Investigating novel derivatives and optimizing synthetic routes are areas of interest for future studies.
properties
IUPAC Name |
ethyl 2-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUAQOCYMAENKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883242 | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromohexanoate | |
CAS RN |
615-96-3 | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-bromohexanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8879 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-bromo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-BROMOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y8V12H8PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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